
4'-(1,2,2-Triphenylvinyl)biphenyl-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine is a compound known for its unique photophysical properties, particularly its aggregation-induced emission (AIE). This compound is a derivative of tetraphenylethylene, which is widely studied for its luminescent properties. It is used in various applications, including organic light-emitting diodes (OLEDs) and photodynamic therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine typically involves a Suzuki coupling reaction. This reaction is carried out between a boronic acid derivative and a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is performed under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced amines and other reduced derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine has a wide range of scientific research applications:
Chemistry: Used as a luminogen in the design of electroluminescence devices and OLEDs.
Biology: Employed in bio-imaging due to its luminescent properties.
Industry: Applied in the development of photo-patterning materials and molecular switches.
Mecanismo De Acción
The mechanism of action of 4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine involves its aggregation-induced emission (AIE) properties. When the compound aggregates, its intramolecular rotations are restricted, leading to enhanced fluorescence. This property is exploited in various applications, including OLEDs and bio-imaging . In photodynamic therapy, the compound generates reactive oxygen species upon irradiation, which induces cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetraphenylethylene: Known for its AIE properties and used in similar applications.
4-(1,2,2-Triphenylethenyl)benzaldehyde: Another derivative with luminescent properties.
B-[4-(1,2,2-Triphenylethenyl)phenyl]boronic acid: Used in Suzuki coupling reactions.
Uniqueness
4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine stands out due to its specific structural configuration, which enhances its AIE properties. This makes it particularly effective in applications requiring high luminescence and stability, such as OLEDs and photodynamic therapy.
Propiedades
Fórmula molecular |
C32H25N |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
4-[4-(1,2,2-triphenylethenyl)phenyl]aniline |
InChI |
InChI=1S/C32H25N/c33-30-22-20-25(21-23-30)24-16-18-29(19-17-24)32(28-14-8-3-9-15-28)31(26-10-4-1-5-11-26)27-12-6-2-7-13-27/h1-23H,33H2 |
Clave InChI |
QKGNHYLKMFYEGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


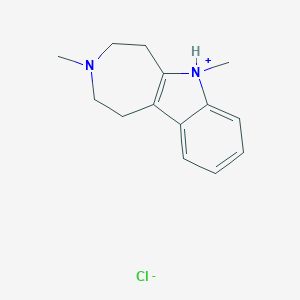
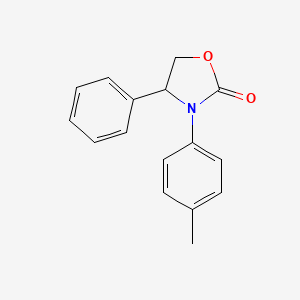
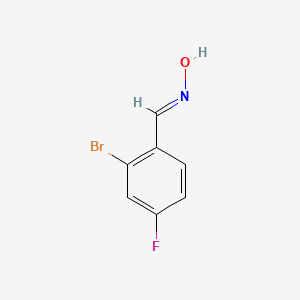
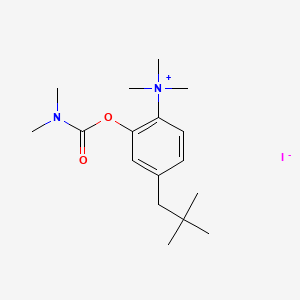
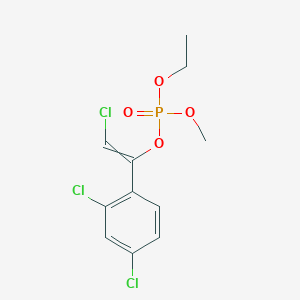

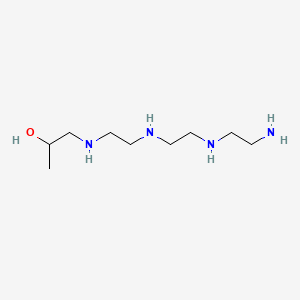
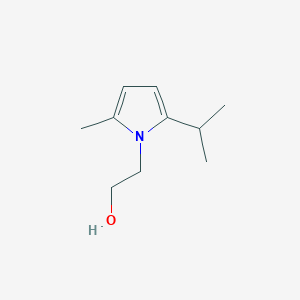
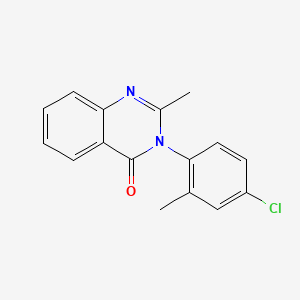

![ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine](/img/structure/B13739240.png)
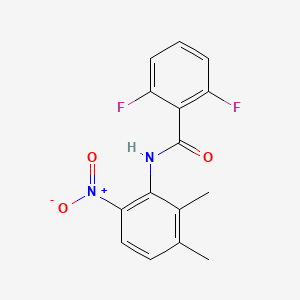
![1,2,3,3a,8,8a-Hexahydro-3a,8-dimethyl-pyrrolo[2,3-b]indole](/img/structure/B13739261.png)

